molecular formula C11H13NO2 B1270139 N-(4-Methoxy-phenyl)-2-methyl-acrylamide CAS No. 7274-71-7

N-(4-Methoxy-phenyl)-2-methyl-acrylamide

Cat. No. B1270139
CAS RN: 7274-71-7
M. Wt: 191.23 g/mol
InChI Key: KKRGQTZHFWTGRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including N-(4-Methoxy-phenyl)-2-methyl-acrylamide, often involves acylation reactions. A related compound, N-(2-Bromo-4-methoxyphenyl)acrylamide, was synthesized by acylating 2-bromo-4-methoxyaniline with acryloyl chloride, yielding a high product purity and demonstrating the effectiveness of this synthesis route (Yuan Jia-cheng, 2012). These methods highlight the potential for synthesizing N-(4-Methoxy-phenyl)-2-methyl-acrylamide through similar acylation techniques, optimizing reaction conditions for high yields and environmental benignity.

Molecular Structure Analysis

Molecular structure analysis of related acrylamide compounds has been conducted using various spectroscopic techniques, such as IR, Raman, and NMR. For example, the compound 2-methyl-N-[2-(phenylthio)phenyl]acrylamide was characterized by these methods, providing insights into the molecular weights, polydispersity index, and thermal stability of the copolymers (Hatice Arı et al., 2013). Such detailed characterization is crucial for understanding the molecular structure of N-(4-Methoxy-phenyl)-2-methyl-acrylamide and predicting its behavior in various applications.

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including polymerization and cross-linking, to form materials with desired properties. Controlled radical polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize homopolymers with acrylamide moieties, achieving narrow polydispersity and controlled molecular weight (H. Mori et al., 2005). These reactions are pivotal for developing polymers and copolymers incorporating N-(4-Methoxy-phenyl)-2-methyl-acrylamide, tailoring their properties for specific applications.

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, phase transition temperature, and thermal stability, are influenced by their molecular structure. For instance, solubility studies on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in various solvents provided essential data for process design in industrial applications (Xinding Yao et al., 2010). Understanding these physical properties is vital for designing and synthesizing N-(4-Methoxy-phenyl)-2-methyl-acrylamide-based materials with optimal performance.

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as reactivity ratios in copolymerization systems and their behavior in chemical transformations, provide insights into their utility in material science. The reactivity ratios of different acrylamide copolymerization systems have been studied to optimize polymer compositions for desired material characteristics (W. Zhi-xue, 2004). These studies are crucial for understanding the chemical behavior of N-(4-Methoxy-phenyl)-2-methyl-acrylamide in polymer matrices and its potential applications.

Scientific Research Applications

Polymerization and Material Science

  • Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for drug delivery applications. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide, using a specific RAFT chain transfer agent and initiating species, has been reported. This research highlights the importance of controlled polymerization conditions for developing advanced materials (Convertine et al., 2004).

Corrosion Inhibition

  • Acrylamide derivatives, including those with a 4-methoxyphenyl component, have been studied for their effectiveness as corrosion inhibitors on copper in nitric acid solutions. These derivatives demonstrated significant inhibition efficiency, providing insights into their potential applications in corrosion protection (Abu-Rayyan et al., 2022).

Solubility and Material Design

  • The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions was studied, providing crucial data for industrial product and process design. This research is significant for understanding the solubility behaviors of similar acrylamide compounds in various solvents (Yao et al., 2010).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For instance, 4-Methoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRGQTZHFWTGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363083
Record name N-(4-methoxyphenyl)-2-methylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxy-phenyl)-2-methyl-acrylamide

CAS RN

7274-71-7
Record name N-(4-methoxyphenyl)-2-methylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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